molecular formula C4H8Cl2O2 B1582381 DL-1,4-Dichloro-2,3-butanediol CAS No. 2419-73-0

DL-1,4-Dichloro-2,3-butanediol

Cat. No.: B1582381
CAS No.: 2419-73-0
M. Wt: 159.01 g/mol
InChI Key: SAUBRJOIKMVSRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-1,4-Dichloro-2,3-butanediol is an organic compound with the molecular formula C4H8Cl2O2 It is a chlorinated diol, meaning it contains two hydroxyl groups (-OH) and two chlorine atoms (-Cl) attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-1,4-Dichloro-2,3-butanediol can be synthesized through several methods. One common approach involves the chlorination of butane derivatives. For instance, the chlorination of 2,3-butanediol can yield 1,4-dichlorobutane-2,3-diol under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) and is conducted at low temperatures to prevent over-chlorination.

Industrial Production Methods

In industrial settings, the production of 1,4-dichlorobutane-2,3-diol often involves the chlorination of butadiene. This process can be carried out in either the liquid or vapor phase, with the reaction conditions carefully controlled to optimize yield and purity. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

DL-1,4-Dichloro-2,3-butanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form 1,4-dichlorobutane.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed to replace chlorine atoms.

Major Products

    Oxidation: The major products are typically carbonyl compounds such as aldehydes or ketones.

    Reduction: The major product is 1,4-dichlorobutane.

    Substitution: The products depend on the nucleophile used; for example, using NaOH can yield 1,4-dihydroxybutane.

Scientific Research Applications

DL-1,4-Dichloro-2,3-butanediol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research has explored its potential in drug development, particularly for treating lysosomal storage disorders.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-dichlorobutane-2,3-diol involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichlorobutane: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.

    2,3-Dichlorobutane: Has chlorine atoms on different carbon atoms, leading to different stereochemistry and reactivity.

    1,4-Dibromobutane: Contains bromine atoms instead of chlorine, resulting in different reactivity and applications.

Uniqueness

DL-1,4-Dichloro-2,3-butanediol is unique due to the presence of both hydroxyl and chlorine groups, which allows it to participate in a wide range of chemical reactions. Its ability to form covalent bonds with nucleophiles makes it particularly useful in biochemical studies and industrial applications.

Properties

IUPAC Name

1,4-dichlorobutane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUBRJOIKMVSRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CCl)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870974
Record name 2,3-Butanediol, 1,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2419-73-0
Record name 1,4-Dichloro-2,3-butanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2419-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Butanediol, 1,4-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002419730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Butanediol, 1,4-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Butanediol, 1,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dichlorobutane-2,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.581
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DL-1,4-Dichloro-2,3-butanediol
Reactant of Route 2
DL-1,4-Dichloro-2,3-butanediol
Reactant of Route 3
DL-1,4-Dichloro-2,3-butanediol
Reactant of Route 4
Reactant of Route 4
DL-1,4-Dichloro-2,3-butanediol
Reactant of Route 5
DL-1,4-Dichloro-2,3-butanediol
Reactant of Route 6
DL-1,4-Dichloro-2,3-butanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.